molecular formula C19H14N4O2S B2880972 N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2191267-50-0

N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B2880972
CAS No.: 2191267-50-0
M. Wt: 362.41
InChI Key: YMZCKTOBXCDMHW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a bipyridinyl group, a thiophenyl group, and an isoxazole ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s atomic connectivity, stereochemistry, and three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in hydrogen bonding, while the isoxazole ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis and Activity

Several papers discuss the synthesis and biological evaluation of heterocyclic compounds similar in structure to N-([3,3'-bipyridin]-5-ylmethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide. These studies often explore the potential anticancer, antimicrobial, and enzyme inhibition activities of such compounds. For instance, the synthesis and characterization of metal complexes of heterocyclic sulfonamide as carbonic anhydrase inhibitors highlight the relevance of heterocyclic compounds in medicinal chemistry, especially as enzyme inhibitors (Büyükkıdan et al., 2013).

Carbonic Anhydrase Inhibition

The exploration of tumor-associated carbonic anhydrase isoenzyme IX and XII inhibitory effects by novel N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides indicates the potential of heterocyclic compounds in targeting specific isoenzymes associated with cancer (Yamali et al., 2021). This suggests that compounds like this compound could be researched for similar inhibitory effects on enzymes relevant to disease pathways.

Chemoselective Nucleophilic Chemistry

The study on 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides discusses chemoselective nucleophilic chemistry and its applications in creating compounds with potential insecticidal activity (Yu et al., 2009). This highlights the versatility of isoxazole derivatives in chemical synthesis and their potential applications in developing new agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically assessed through laboratory testing and computational predictions .

Future Directions

Future research on this compound might focus on exploring its potential applications, optimizing its synthesis, studying its reactivity, or investigating its safety profile .

Properties

IUPAC Name

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c24-19(16-8-17(25-23-16)18-4-2-6-26-18)22-10-13-7-15(12-21-9-13)14-3-1-5-20-11-14/h1-9,11-12H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZCKTOBXCDMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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